2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]-
CAS No.: 921074-49-9
Cat. No.: VC8009152
Molecular Formula: C14H12BrN5O2
Molecular Weight: 362.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Furancarboxamide, 5-bromo-N-[[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl]- - 921074-49-9](/images/structure/VC8009152.png)
Specification
CAS No. | 921074-49-9 |
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Molecular Formula | C14H12BrN5O2 |
Molecular Weight | 362.18 g/mol |
IUPAC Name | 5-bromo-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C14H12BrN5O2/c1-9-2-4-10(5-3-9)20-13(17-18-19-20)8-16-14(21)11-6-7-12(15)22-11/h2-7H,8H2,1H3,(H,16,21) |
Standard InChI Key | VLDUJXKDFKLWGR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br |
Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)Br |
Introduction
Structural Overview:
The compound consists of:
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A furancarboxamide core.
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A bromo substituent at the 5-position of the furan ring.
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An N-substituted tetrazole group, which is linked to a methyl group and a 4-methylphenyl moiety.
Synthesis Pathway
The synthesis of this compound typically involves:
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Starting Materials: The preparation begins with precursors like brominated furan derivatives and tetrazole-containing intermediates.
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Reaction Steps: The compound is synthesized through nucleophilic substitution reactions where the tetrazole group is attached to the furan ring via a methyl linker.
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Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Detailed synthetic schemes are not available in the provided data but may involve standard organic reactions like amide bond formation and halogenation.
Potential Applications:
The compound's structure suggests it may exhibit biological activity due to:
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The presence of a tetrazole group, which is known for its bioisosteric properties in medicinal chemistry.
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The bromo substituent, which can enhance binding affinity in biological systems.
Hypothetical Activities:
While specific studies on this compound are not cited, related compounds with similar structures have shown:
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Antimicrobial Activity: Brominated furans and tetrazoles often exhibit antibacterial or antifungal properties .
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Anticancer Potential: Tetrazole derivatives are frequently studied for their cytotoxic effects against cancer cell lines .
Chemical Data Table
Property | Value |
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Molecular Formula | CHBrNO |
Molecular Weight | 362.18 g/mol |
CAS Registry Number | 921074-49-9 |
Functional Groups | Amide, Tetrazole, Bromo |
Solubility | Likely soluble in polar solvents (e.g., DMSO) |
Melting Point | Not specified |
Drug Development:
The combination of a furancarboxamide scaffold and a tetrazole group makes this compound a promising candidate for drug discovery efforts targeting:
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Infections caused by resistant bacteria or fungi.
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Cancer therapies requiring novel cytotoxic agents.
Computational Studies:
Molecular docking and QSAR (Quantitative Structure–Activity Relationship) studies could provide insights into its binding interactions with biological targets.
Limitations and Future Directions
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